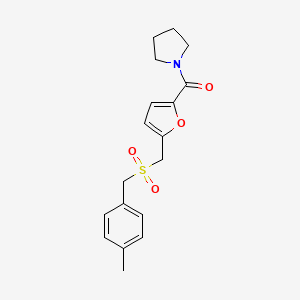
(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone , also known by its CAS number 1448043-21-7 , is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a furan ring, a pyrrolidine moiety, and a sulfonyl group, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H21NO4S, with a molecular weight of approximately 347.43 g/mol . The compound is characterized by its solubility in common organic solvents, making it suitable for various biological assays and applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO4S |
| Molecular Weight | 347.43 g/mol |
| Solubility | Soluble in organic solvents |
| Purity | Typically 95% |
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential therapeutic effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. For instance, compounds containing sulfonamide groups have been shown to inhibit the growth of various pathogens .
- Anti-inflammatory Properties : Sulfonamide derivatives are often investigated for their anti-inflammatory effects. The presence of the pyrrolidine ring may enhance these properties by modulating inflammatory pathways .
Case Studies and Research Findings
- Antibacterial Activity : A study involving related sulfonamide compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the sulfonyl group plays a crucial role in antimicrobial efficacy . The mechanism of action is believed to involve interference with bacterial folic acid synthesis.
- Antifungal Effects : Research has indicated that compounds with furan rings possess antifungal activity, potentially through disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .
- Cytotoxicity Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies reported IC50 values indicating significant cytotoxicity against human glioblastoma and melanoma cells, suggesting potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The sulfonyl group is essential for antimicrobial activity.
- The furan ring contributes to the overall stability and bioactivity.
- The pyrrolidine moiety may enhance lipophilicity, facilitating cellular uptake.
Propiedades
IUPAC Name |
[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-14-4-6-15(7-5-14)12-24(21,22)13-16-8-9-17(23-16)18(20)19-10-2-3-11-19/h4-9H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWGBNUNQPDRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













